Benzamide, N,N'-1,2-phenylenebis[2-nitro-
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Overview
Description
Benzamide, N,N’-1,2-phenylenebis[2-nitro-] is a complex organic compound characterized by the presence of two benzamide groups connected through a 1,2-phenylenebis linkage with nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,2-phenylenebis[2-nitro-] typically involves the nucleophilic substitution of a suitable dihalogen precursor with a nucleophile such as sodium azide. For instance, the preparation can be carried out by double nucleophilic substitution of a dihalogen precursor with sodium azide in dimethyl sulfoxide at elevated temperatures . The reaction conditions often include heating the mixture at around 100°C for 24 hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for Benzamide, N,N’-1,2-phenylenebis[2-nitro-] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,2-phenylenebis[2-nitro-] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include amine derivatives from reduction, nitroso compounds from oxidation, and substituted benzamides from nucleophilic substitution reactions.
Scientific Research Applications
Benzamide, N,N’-1,2-phenylenebis[2-nitro-] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, polymers, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,2-phenylenebis[2-nitro-] involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the benzamide moieties can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, N,N’-1,2-phenylenebis[2-nitro-] include:
- N,N’-1,2-Phenylenebis[4-(azidomethyl)benzamide]
- N,N’-1,2-Phenylenebis[4-(chloromethyl)benzamide]
- N,N’-1,2-Phenylenebis[2-(diphenylphosphino)benzamide]
Uniqueness
What sets Benzamide, N,N’-1,2-phenylenebis[2-nitro-] apart is its specific combination of benzamide and nitro groups, which confer unique chemical reactivity and potential biological activity. The presence of nitro groups allows for redox chemistry, while the benzamide linkage provides structural stability and the ability to form specific interactions with biological targets.
Properties
CAS No. |
88134-15-0 |
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Molecular Formula |
C20H14N4O6 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-nitro-N-[2-[(2-nitrobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(13-7-1-5-11-17(13)23(27)28)21-15-9-3-4-10-16(15)22-20(26)14-8-2-6-12-18(14)24(29)30/h1-12H,(H,21,25)(H,22,26) |
InChI Key |
GRIXZSNWSNSDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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